molecular formula C9H12O2 B13313069 2-(Furan-3-yl)cyclopentan-1-ol

2-(Furan-3-yl)cyclopentan-1-ol

Cat. No.: B13313069
M. Wt: 152.19 g/mol
InChI Key: RMSBRCWBBDCPBL-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)cyclopentan-1-ol is an organic compound that features a furan ring attached to a cyclopentanol moiety This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the cyclic alcohol functionality of cyclopentanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)cyclopentan-1-ol typically involves the formation of the furan ring followed by its attachment to the cyclopentanol structure. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts . Another approach is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)cyclopentan-1-ol: Similar structure but with the furan ring attached at the 2-position.

    2-(Tetrahydrofuran-3-yl)cyclopentan-1-ol: Reduced form of the furan derivative.

    2,5-Bis(2-furylmethylidene)cyclopentan-1-one: A related compound used as a biofuel precursor.

Uniqueness

2-(Furan-3-yl)cyclopentan-1-ol is unique due to its specific attachment of the furan ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its 2-substituted counterpart .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(furan-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H12O2/c10-9-3-1-2-8(9)7-4-5-11-6-7/h4-6,8-10H,1-3H2

InChI Key

RMSBRCWBBDCPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=COC=C2

Origin of Product

United States

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